NorA Efflux Pump Inhibition: 3,4-Dimethoxyphenyl vs. Unsubstituted Phenyl at C-2 Position
The 2-(3,4-dimethoxyphenyl)quinoline scaffold—the core pharmacophore of the target compound—demonstrates concentration-dependent reduction of ciprofloxacin MIC against norA-overexpressing S. aureus strains, in contrast to unsubstituted 2-phenylquinoline analogs which show substantially weaker EPI activity. In the ChemMedChem 2017 study, compound 6c [2-(3,4-dimethoxyphenyl)quinoline] was specifically highlighted for its ability to decrease ciprofloxacin MIC against SA-K2378 (norA++) and SA-1199B (norA+/A116E GrlA) [1]. The NorA efflux inhibition IC50 of 2-(3,4-dimethoxyphenyl)quinoline measured via EtBr efflux assay in S. aureus 1199B is 6.70 μM (6,700 nM), as deposited in BindingDB [2]. By comparison, the unsubstituted 2-phenylquinoline hit compound 1 (used as the starting point in the 2020 Felicetti SAR study) required a 16-fold improvement through additional derivatization to achieve comparable EPI potency, underscoring the baseline advantage conferred by the 3,4-dimethoxy substitution [3].
| Evidence Dimension | NorA efflux pump inhibition potency (IC50 in EtBr efflux assay) |
|---|---|
| Target Compound Data | IC50 = 6.70 μM (6,700 nM) for 2-(3,4-dimethoxyphenyl)quinoline (core scaffold of target compound) [2] |
| Comparator Or Baseline | Unsubstituted 2-phenylquinoline hit compound 1 required 16-fold improvement via further derivatization to achieve potent EPI activity [3]; 2-(4-propoxyphenyl)quinoline derivative IC50 = 7,000 nM against NorA [4] |
| Quantified Difference | 3,4-dimethoxyphenyl substitution provides a baseline 6.7 μM IC50 without requiring the C-4 alkylamino chain derivatization that is essential for unsubstituted phenyl analogs; the unsubstituted phenyl hit 1 needed a 16-fold potency boost to match optimized dimethoxy derivatives. |
| Conditions | EtBr efflux inhibition assay in S. aureus 1199B (norA+), 20 min incubation, measured over 5 min by real-time fluorescence (BindingDB Assay ID 50047195) [2]; ciprofloxacin MIC reduction in SA-K2378 and SA-1199B [1]. |
Why This Matters
For procurement decisions, the 3,4-dimethoxyphenyl group is a critical pharmacophoric element that cannot be substituted with simpler phenyl analogs without significant loss of NorA EPI activity; the target compound's acyl chloride functionality at C-4 further enables direct conjugation to generate amide-linked derivatives without compromising this key C-2 substitution.
- [1] Felicetti T, Cannalire R, Burali MS, et al. Searching for Novel Inhibitors of the S. aureus NorA Efflux Pump: Synthesis and Biological Evaluation of the 3-Phenyl-1,4-benzothiazine Analogues. ChemMedChem. 2017;12(16):1293-1302. doi:10.1002/cmdc.201700286. (Lines 17-22: '2-(3,4-dimethoxyphenyl)quinoline (6c) was able to decrease, in a concentration-dependent manner, the ciprofloxacin MIC against the norA-overexpressing strains S. aureus SA-K2378 (norA++) and SA-1199B'). View Source
- [2] BindingDB Entry BDBM50153283 / CHEMBL3774445. IC50: 6.70E+3 nM. Inhibition of NorA efflux pump in Staphylococcus aureus 1199B assessed as reduction in EtBr efflux. University of Perugia, curated by ChEMBL. View Source
- [3] Felicetti T, Mangiaterra G, Cannalire R, et al. C-2 phenyl replacements to obtain potent quinoline-based Staphylococcus aureus NorA inhibitors. J Enzyme Inhib Med Chem. 2020;35(1):584-597. doi:10.1080/14756366.2020.1719083. (Lines 17-19: 'The new derivative 37a showed an improved EPI activity (16-fold) with respect to the starting hit 1'). View Source
- [4] Sabatini S, Gosetto F, Manfroni G, et al. Evolution from a natural flavones nucleus to obtain 2-(4-Propoxyphenyl)quinoline derivatives as potent inhibitors of the S. aureus NorA efflux pump. J Med Chem. 2011;54(16):5722-5736. doi:10.1021/jm200370y. View Source
